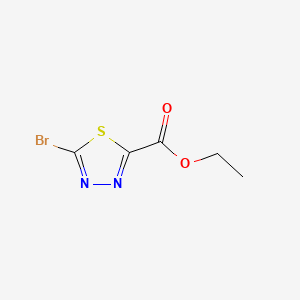

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZLTNORBKZJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680977 | |

| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030613-07-0 | |

| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: A Technical Guide to its Synthesis and Utility in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its strategic combination of a reactive bromide, a versatile ester functional group, and the bioisosteric 1,3,4-thiadiazole core makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of 1,3,4-thiadiazoles, detailed experimental protocols for the synthesis of the title compound, and its application in the development of targeted therapeutics, including c-Met kinase inhibitors and novel antibacterial agents.

Discovery and History: The Rise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has been a subject of extensive research in medicinal chemistry due to its diverse pharmacological activities.[1] The inherent stability of the thiadiazole ring and its capacity to act as a bioisostere for other heterocycles have made it a privileged scaffold in drug design.[2] While the specific discovery of this compound is not prominently documented in historical records, its emergence is intrinsically linked to the broader exploration of 1,3,4-thiadiazole derivatives as therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The title compound, with its reactive bromine atom, serves as a key intermediate, allowing for the introduction of various substituents to explore structure-activity relationships and develop novel drug candidates.[3]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, both starting from an amino-thiadiazole precursor. These methods offer high yields and produce the target compound with good purity.

Experimental Protocols

Method 1: Sandmeyer-Type Reaction using Copper(I) Bromide and Hydrobromic Acid

This procedure involves the diazotization of the starting amine followed by a Sandmeyer-type reaction.[4]

-

Step 1: Reaction Setup

-

A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

-

The flask is charged with copper(I) bromide (CuBr) and 48% aqueous hydrobromic acid (HBr).

-

The resulting purple solution is cooled to 0-5 °C in an ice bath.[4]

-

-

Step 2: Diazotization and Bromination

-

A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate and sodium nitrite (NaNO₂) is added portion-wise to the cooled solution over 30 minutes, maintaining the internal temperature below 5 °C.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[4]

-

-

Step 3: Work-up and Purification

-

The reaction mixture is diluted with dichloromethane (CH₂Cl₂) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4]

-

The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.[4]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.[4]

-

The crude product is purified by column chromatography on silica gel to afford the final product as a white solid.[4]

-

Method 2: Reaction with Copper(II) Bromide and tert-Butyl Nitrite

This alternative method also proceeds via diazotization of the amino group followed by bromination.

-

Step 1: Reaction Setup

-

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is dissolved in acetonitrile in a reaction flask.

-

Copper(II) bromide (CuBr₂) is added to the solution, and the mixture is stirred at room temperature.

-

-

Step 2: Diazotization and Bromination

-

tert-Butyl nitrite (t-BuONO) is added dropwise to the reaction mixture.[2]

-

The reaction is then warmed and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product as a yellow solid.

-

Quantitative Data Summary

| Parameter | Method 1 | Method 2 |

| Starting Material | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate |

| Reagents | CuBr, HBr, NaNO₂ | CuBr₂, t-BuONO |

| Solvent | Water/CH₂Cl₂ | Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |

| Yield | 82% (combined)[4] | 87.4% |

| Product Appearance | White Solid[4] | Yellow Solid |

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of various biologically active compounds. The bromine atom at the 5-position is readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities.

Synthesis of c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in cancer therapy. Derivatives of this compound have been successfully employed in the development of potent c-Met kinase inhibitors.[2] The synthesis typically involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the thiadiazole ring.[2]

Caption: Synthesis of c-Met Kinase Inhibitors.

Development of Antibacterial Agents

The 1,3,4-thiadiazole scaffold is present in numerous compounds with antibacterial activity. This compound serves as a precursor for the synthesis of novel antibacterial agents. For instance, it can be used in the preparation of hydroxyalkyl thiadiazole derivatives, which have shown promise as antibacterials.[5][6]

Caption: Synthesis of Antibacterial Agents.

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a versatile platform for the development of novel therapeutic agents. The successful application of this building block in the synthesis of c-Met kinase inhibitors and antibacterial compounds highlights its significance and enduring potential in drug discovery and development. Further exploration of its reactivity and derivatization is likely to yield a new generation of innovative medicines.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. 1030613-07-0|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. 1030613-07-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

CAS Number: 1030613-07-0

This technical guide provides a comprehensive overview of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a brominated 1,3,4-thiadiazole ring with an ethyl carboxylate substituent. Its chemical structure makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of pharmaceutical agents.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1030613-07-0 | [2] |

| Molecular Formula | C₅H₅BrN₂O₂S | [2] |

| Molecular Weight | 237.07 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥97% | [4] |

| Boiling Point | 305.6±25.0 °C (Predicted) | [5] |

| Density | 1.743±0.06 g/cm³ (Predicted) | [5] |

| Storage | 2-8°C, under inert atmosphere | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | KDZLTNORBKZJKE-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data

| Type | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H) | [3] |

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported, both starting from an amino-thiadiazole precursor.

Experimental Protocol 1: Sandmeyer-type Reaction

This protocol involves a Sandmeyer-type reaction using copper(I) bromide and hydrobromic acid.[6]

Reaction Scheme:

Caption: Synthesis via Sandmeyer-type reaction.

Materials:

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (15.0 g, 86.6 mmol)

-

Copper(I) bromide (CuBr) (1.24 g, 8.67 mmol)

-

Hydrobromic acid (HBr, 48% aqueous solution, 108 mL)

-

Sodium nitrite (NaNO₂) (27.0 g, 391.3 mmol)

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A 500 mL three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and a gas outlet connected to a trap containing 10% Na₂S₂O₃ solution is charged with CuBr (1.24 g) and 48% HBr (108 mL).[6]

-

The resulting purple solution is cooled to 3°C in an ice bath.[6]

-

A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g) and sodium nitrite (27.0 g) is added portion-wise over 30 minutes.[6]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours and 15 minutes.[6]

-

The mixture is then diluted with CH₂Cl₂ and 10% aqueous Na₂S₂O₃, and the layers are separated.[6]

-

The aqueous layer is extracted three times with CH₂Cl₂.[6]

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[6]

-

The crude product is purified by column chromatography (silica gel, 20-25% EtOAc/Hexanes) to yield an off-white solid.[6]

-

The solid is triturated with 5% EtOAc/Hexanes and filtered to provide the product as white needles (14.5 g, 71% yield).[6]

-

The mother liquor can be concentrated and triturated to obtain an additional 2.3 g (11%) of the product.[6]

Experimental Protocol 2: Using Copper(II) Bromide and Tert-butyl Nitrite

This alternative protocol utilizes copper(II) bromide and tert-butyl nitrite in acetonitrile.[3]

Reaction Scheme:

Caption: Synthesis using CuBr₂ and t-BuONO.

Materials:

-

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g, 121.38 mmol)

-

Copper(II) bromide (CuBr₂) (53.3 g, 239.01 mmol)

-

Tert-butyl nitrite (24.65 g, 239.04 mmol)

-

Acetonitrile (400 mL)

-

Water

-

Ethyl acetate

-

Diatomaceous earth

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g) is dissolved in acetonitrile (400 mL) with stirring.[3]

-

Copper(II) bromide (53.3 g) is added, and the mixture is stirred at room temperature for 15 minutes.[3]

-

Tert-butyl nitrite (24.65 g) is added dropwise over 20 minutes.[3]

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60°C for 30 minutes.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC) (20% ethyl acetate/hexane).[3]

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.[3]

-

The organic layer is filtered through diatomaceous earth, separated, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid (25 g, 87.40% yield).[3]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various biologically active molecules. Its primary applications are in the development of c-Met kinase inhibitors and as a component in the synthesis of protein degraders.

Intermediate for c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[7][8] Overexpression or mutation of c-Met can lead to tumor growth, proliferation, and metastasis.[9] this compound serves as a key intermediate in the synthesis of potent c-Met inhibitors. The bromo-substituent allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups, leading to the generation of diverse libraries of potential inhibitors.[10]

c-Met Signaling Pathway:

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[7] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and motility.[9][11]

Caption: Overview of the c-Met signaling pathway.

Building Block for Protein Degraders

This compound is also classified as a protein degrader building block.[2] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While a specific PROTAC synthesized from this starting material has not been detailed in the reviewed literature, the presence of the reactive bromide and the ester functionality provide synthetic handles for the attachment of a linker and a warhead targeting a protein of interest.

PROTAC Workflow:

Caption: General workflow for PROTAC synthesis and action.

Biological Assay Protocols

The evaluation of compounds derived from this compound typically involves in vitro assays to determine their biological activity.

HTRF Kinase Assay for c-Met Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition.[12]

Principle:

This assay measures the phosphorylation of a specific substrate by the c-Met kinase.[13] An anti-phospho-specific antibody labeled with a fluorescent donor and a tag on the substrate recognized by a fluorescent acceptor are used. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

General Protocol:

-

Reaction Setup: In a microplate, the c-Met enzyme is incubated with the test compound (derived from the core molecule) and a biotinylated substrate.[14][15]

-

Initiation: The kinase reaction is initiated by the addition of ATP.[13][15]

-

Stopping the Reaction and Detection: The reaction is stopped by adding a detection buffer containing a europium-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor).[14][15]

-

Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[14] The ratio of these signals is proportional to the amount of phosphorylated substrate.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17]

Principle:

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[17][18] The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.[19]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[16][18]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[16] The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its utility as a key intermediate in the synthesis of c-Met kinase inhibitors and its potential for use in the construction of protein degraders highlight its importance for developing novel therapeutics, particularly in the field of oncology. This guide provides a solid foundation of its chemical properties, synthesis, and applications for researchers in the pharmaceutical sciences.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

- 4. This compound | 1030613-07-0 [sigmaaldrich.cn]

- 5. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate CAS#: 1030613-07-0 [amp.chemicalbook.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. c-MET [abbviescience.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. clyte.tech [clyte.tech]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The information is compiled from various sources to aid researchers in its identification and use.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| DMSO-d6 | 400 | 4.40-4.45 | quartet | 7.30 | -OCH₂CH₃ |

| DMSO-d6 | 400 | 1.32 | triplet | 7.14 | -OCH₂CH₃ |

| CDCl₃ | 400 | 4.51-4.53 | multiplet | - | -OCH₂CH₃ |

| CDCl₃ | 400 | 1.43-1.45 | multiplet | - | -OCH₂CH₃ |

Table 2: Mass Spectrometry Data

| Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| ESI | 238.92 | 238.9 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by a Sandmeyer-type reaction with a bromide source.

Materials:

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a stirred solution of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1 equivalent) in acetonitrile, add Copper(II) bromide (2 equivalents).

-

Stir the mixture at room temperature for approximately 20 minutes.

-

Slowly add tert-Butyl nitrite (2 equivalents) dropwise over 10-20 minutes.

-

After the addition is complete, heat the reaction mixture to 60°C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Filter the organic layer through Celite to remove any solid residues.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. For further in-depth analysis, it is recommended to perform comprehensive spectroscopic studies.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document synthesizes available data from spectroscopic and computational studies to offer insights into its structural characteristics.

Molecular Structure

This compound possesses a planar, five-membered 1,3,4-thiadiazole ring. This aromatic ring system is characterized by the presence of two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted at the C2 and C5 positions with an ethyl carboxylate group and a bromine atom, respectively. The 1,3,4-thiadiazole nucleus is a common scaffold in many biologically active compounds due to its hydrogen bonding capability and rigid planar structure.

Key Structural Features:

-

1,3,4-Thiadiazole Core: A planar aromatic ring that imparts rigidity to the molecule.

-

Ethyl Carboxylate Group: This functional group can participate in hydrogen bonding and its conformation relative to the thiadiazole ring is a key determinant of the molecule's overall shape and interaction with biological targets.

-

Bromo Substituent: The presence of a bromine atom influences the electronic properties of the thiadiazole ring and can be involved in halogen bonding.

Table 1: Predicted Molecular Geometry Parameters

The following table summarizes predicted bond lengths and angles for the core 1,3,4-thiadiazole ring, based on computational models of similar structures. These values provide a reasonable approximation of the molecule's geometry.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C2-S1 | ~ 1.74 | |

| S1-C5 | ~ 1.74 | |

| C5-N4 | ~ 1.31 | |

| N4-N3 | ~ 1.38 | |

| N3-C2 | ~ 1.31 | |

| C2-C(ester) | ~ 1.48 | |

| C5-Br | ~ 1.87 | |

| Bond Angles (°) | ||

| C5-S1-C2 | ~ 87 | |

| S1-C2-N3 | ~ 115 | |

| C2-N3-N4 | ~ 111 | |

| N3-N4-C5 | ~ 115 | |

| N4-C5-S1 | ~ 112 |

Note: These are representative values and the actual parameters may vary.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the ethyl carboxylate group to the thiadiazole ring. The orientation of the ester group relative to the heterocyclic ring can be described by the dihedral angle. Computational studies on similar ethyl carboxylate-substituted heterocycles suggest that a conformation where the carbonyl group is nearly coplanar with the aromatic ring is energetically favorable, as this allows for resonance stabilization.

The ethyl group of the ester can also adopt different conformations. The syn-periplanar (sp) and anti-periplanar (ap) conformations relative to the C-O single bond are possible. In many crystal structures of similar compounds, the ethyl group is observed in a conformation that minimizes steric hindrance.

Spectroscopic Data

Spectroscopic techniques provide valuable information about the molecular structure.

Table 2: ¹H NMR Spectroscopic Data

The proton NMR spectrum confirms the presence of the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.45-4.40 | quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.34 | triplet (t) | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Sandmeyer-type bromination of the corresponding amino-thiadiazole precursor.[1]

Protocol 1:

-

Starting Material: Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate.

-

Reagents: Copper(II) bromide (CuBr₂), tert-butyl nitrite.

-

Solvent: Acetonitrile.

-

Procedure:

-

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is dissolved in acetonitrile.

-

Copper(II) bromide is added to the solution with stirring at room temperature.

-

tert-butyl nitrite is added dropwise over a period of 20 minutes.

-

The reaction mixture is stirred at room temperature and then warmed to 60 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

-

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Caption: Synthetic route to this compound.

Diagram 2: Logical Relationship of Structural Features

This diagram shows the relationship between the different structural components of the molecule.

Caption: Key structural components of the title compound.

References

A Technical Guide to the Preliminary Biological Screening of 1,3,4-Thiadiazole Derivatives

Introduction

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of medicinally important molecules due to its versatile biological activities.[1] Derivatives of 1,3,4-thiadiazole have garnered significant attention from researchers due to their broad pharmacological spectrum, which includes antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antioxidant properties.[2][3] The biological activity is often attributed to the thiadiazole ring acting as a bioisostere of pyrimidine, potentially interfering with DNA synthesis, and its mesoionic character which allows for easier passage across cellular membranes.[4][5][6] This guide provides a comprehensive overview of the preliminary biological screening methodologies for these compounds, complete with data presentation, detailed experimental protocols, and workflow visualizations.

Biological Activities and Data Presentation

The preliminary screening of novel 1,3,4-thiadiazole derivatives typically focuses on three key areas: antimicrobial, anticancer, and anti-inflammatory activities. The quantitative results from these screenings are crucial for structure-activity relationship (SAR) studies and identifying lead compounds for further development.

Table 1: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (Zone of Inhibition in mm)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | Reference |

| A2 | 18 | 16 | 17 | 15 | - | [7] |

| A3 | - | - | - | - | 18 | [7] |

| B2 | 17 | 15 | 16 | 14 | 17 | [7] |

| 4a | 18 | 17 | - | - | - | [8] |

| 8c | 19 | 18 | - | - | - | [8] |

| Ciprofloxacin | 22 | 20 | 24 | 21 | - | [7][8] |

| Amphotericin B | - | - | - | - | 20 | [2] |

(-) Not reported.

Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ Values)

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 2 | K562 (Leukemia) | 7.4 | [9] |

| 2g | LoVo (Colon) | 2.44 | [10] |

| 2g | MCF-7 (Breast) | 23.29 | [10] |

| 4y | A549 (Lung) | 34 | [11][12] |

| 4y | MCF-7 (Breast) | 84 | [11][12] |

| 8a | A549 (Lung) | 1.62 | [6] |

| 8a | MDA-MB-231 (Breast) | 4.61 | [6] |

| Cisplatin | LoVo (Colon) | >100 | [10] |

| Doxorubicin | MCF-7 (Breast) | 0.98 | [10] |

Table 3: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Assay | % Inhibition | Reference |

| 6f | Acetic Acid Writhing (Analgesic) | 56% | [13] |

| 6f | Carrageenan Paw Edema | 58% | [13] |

| 3a | Protein Denaturation | 83.24% | [8] |

| 4c | Protein Denaturation | 86.44% | [8] |

| 8c | Protein Denaturation | 85.14% | [8] |

| Acetylsalicylic Acid | Acetic Acid Writhing (Analgesic) | 60% | [13] |

| Indomethacin | Carrageenan Paw Edema | 62% | [13] |

| Diclofenac Sodium | Protein Denaturation | ~90% | [8] |

Experimental Protocols & Methodologies

Detailed and reproducible protocols are fundamental for the accurate biological evaluation of synthesized compounds.

General Synthesis Workflow for 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives with various reagents like carboxylic acids, acid chlorides, or aldehydes, followed by further modifications.

Caption: General synthesis routes for 1,3,4-thiadiazole derivatives.

Antimicrobial Screening: Agar Disc Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.[3][7][14]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.

-

Inoculum Preparation: Revive stock cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger) in appropriate broth media and grow at 37°C for 18-24 hours. Adjust the inoculum to a McFarland standard of 0.5.

-

Plating: Inoculate the agar plates by evenly spreading 100 µL of the microbial suspension over the surface.

-

Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to screen for the cytotoxic potential of compounds against cancer cell lines.[11][12]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Screening: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a well-documented cause of inflammation.[8]

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 50-250 µg/mL), 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA), and phosphate buffer saline (pH 6.3).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

-

Control: Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Workflows and Signaling Pathways

Visualizing the screening process and potential mechanisms of action helps in understanding the drug discovery pipeline.

Biological Screening Workflow

The process from a newly synthesized compound to a potential lead involves a structured series of evaluations.

Caption: A typical workflow for preliminary biological screening.

Potential Mechanism: Kinase Inhibition Pathway

Many 1,3,4-thiadiazole derivatives are investigated as inhibitors of signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt or EGFR pathways.[6][15]

Caption: Simplified kinase inhibition pathway by a 1,3,4-thiadiazole derivative.

References

- 1. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bepls.com [bepls.com]

The Unveiling of a Privileged Scaffold: A Technical Guide to the Reactivity of the 1,3,4-Thiadiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a cornerstone for the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity profile of the 1,3,4-thiadiazole ring system, with a focus on its behavior in key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,3,4-thiadiazole derivatives.

Core Reactivity Profile of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is characterized by its aromatic nature and the presence of two electron-withdrawing nitrogen atoms and a sulfur atom. This configuration renders the ring electron-deficient, which profoundly influences its reactivity. Consequently, the carbon atoms of the 1,3,4-thiadiazole ring are susceptible to nucleophilic attack, while being relatively resistant to electrophilic substitution unless the ring is substituted with electron-donating groups.[1][2] The nitrogen atoms, on the other hand, can undergo electrophilic attack.[2][3]

Electrophilic Substitution Reactions

Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring is generally challenging due to the ring's electron-deficient character.[2] However, electrophilic attack can occur on the ring nitrogen atoms or on activating substituents attached to the ring.

A notable example of electrophilic substitution on the 1,3,4-thiadiazole core is the bromination of 2-amino-1,3,4-thiadiazole derivatives. In this reaction, the amino group activates the ring, facilitating the substitution of a hydrogen atom with a bromine atom.[2]

Experimental Protocol: Synthesis of 5-Bromo-2-amino-1,3,4-thiadiazole Derivatives

This protocol is adapted from the general procedure for the bromination of 2-amino-substituted 1,3,4-thiadiazoles.[2]

Materials:

-

2-Amino-1,3,4-thiadiazole derivative

-

Bromine

-

Acetic acid

Procedure:

-

Dissolve the 2-amino-1,3,4-thiadiazole derivative in acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature, with constant stirring.

-

Continue stirring for a specified period until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 5-bromo derivative.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it highly susceptible to nucleophilic substitution reactions, particularly when a good leaving group, such as a halogen, is present on a ring carbon atom.[2][4] Halo-substituted 1,3,4-thiadiazoles are versatile intermediates for the synthesis of a wide range of derivatives.[2]

Experimental Protocol: Synthesis of 2-Substituted-5-chloro-1,3,4-thiadiazoles

This protocol describes a general method for the nucleophilic substitution of a chlorine atom on the 1,3,4-thiadiazole ring.[4]

Materials:

-

2,5-Dichloro-1,3,4-thiadiazole

-

Nucleophile (e.g., amine, thiol, alkoxide)

-

Solvent (e.g., ethanol, DMF)

-

Base (if necessary, e.g., triethylamine)

Procedure:

-

Dissolve 2,5-dichloro-1,3,4-thiadiazole in a suitable solvent.

-

Add the nucleophile to the solution. If the nucleophile is an amine or thiol, a base may be required to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile, until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired 2-substituted-5-chloro-1,3,4-thiadiazole.

Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of the 1,3,4-thiadiazole ring itself.[5][6] A common strategy involves the reaction of nitrilimines with sulfur-containing dipolarophiles.[5][6] This approach allows for the construction of a diverse array of substituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives via 1,3-Dipolar Cycloaddition

This protocol is based on the tandem 1,3-dipolar cycloaddition-elimination reaction of hydrazonoyl halides with thioamides.[6]

Materials:

-

Hydrazonoyl halide

-

Thioamide

-

Triethylamine

-

Ethanol

Procedure:

-

Dissolve the hydrazonoyl halide and the thioamide in ethanol.

-

Add triethylamine to the mixture at room temperature. The triethylamine acts as a base to generate the nitrilimine in situ.

-

Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (monitored by TLC).

-

The initially formed cycloadduct undergoes spontaneous elimination to yield the 1,3,4-thiadiazole derivative.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the product with cold ethanol and dry to obtain the pure 1,3,4-thiadiazole derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives via Cyclization of Thiosemicarbazides with Carboxylic Acids [7][8][9]

| Carboxylic Acid | Thiosemicarbazide | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzoic acid | Thiosemicarbazide | H₂SO₄ | 90 | 2 | Not specified |

| Methoxy cinnamic acid | Phenylthiosemicarbazide | POCl₃ | Reflux | Not specified | Not specified |

| Aromatic carboxylic acids | Thiosemicarbazide | POCl₃ | Reflux | Not specified | 60-83 |

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives via 1,3-Dipolar Cycloaddition [6]

| Hydrazonoyl Halide | Thioamide | Solvent | Temperature | Time | Yield (%) |

| C-Aryl-N-phenylhydrazonoyl chloride | 2-Hetaryl-cyanothioacetanilide | Ethanol | Room Temp | Not specified | 64-92 |

| C-Aryl-N-phenylhydrazonoyl chloride | Thiobenzamide | Chloroform | Reflux | Not specified | Not specified |

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Signaling Pathway

Caption: Inhibition of EGFR/HER-2 signaling pathway by 1,3,4-thiadiazole derivatives.[10]

Conclusion

The 1,3,4-thiadiazole ring system possesses a rich and versatile reactivity profile that has been extensively explored for the development of new chemical entities with significant biological activities. Its electron-deficient nature dictates its propensity for nucleophilic substitution, while electrophilic substitution requires the presence of activating groups. Furthermore, cycloaddition reactions provide a powerful avenue for the synthesis of the thiadiazole core itself. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel 1,3,4-thiadiazole-based compounds for a wide range of applications, particularly in the realm of drug discovery. The information presented in this guide, including the detailed experimental protocols and visual diagrams, is intended to empower researchers in their endeavors to harness the full potential of this privileged heterocyclic scaffold.

References

- 1. arjonline.org [arjonline.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and related scientific fields. Its unique structural features, including the reactive bromide and versatile ester functionalities on the electron-deficient 1,3,4-thiadiazole core, make it an invaluable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity. It further details its application in the development of potent therapeutic agents, particularly c-Met kinase inhibitors for cancer therapy, as well as its emerging roles in agrochemicals and materials science. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is typically an off-white to light yellow solid.[1] It is advisable to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability.[1] Key physicochemical and computational data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂S | [2] |

| Molecular Weight | 237.07 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point (Predicted) | 305.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.743 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -4.01 ± 0.10 | [1] |

| Storage Temperature | 2–8 °C, under inert gas | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H) | [3] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported, both starting from an amino-thiadiazole precursor.

Experimental Protocol 1: Sandmeyer-type Reaction with CuBr/HBr

This protocol involves a Sandmeyer-type diazotization of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by bromination.

Workflow for Synthesis Protocol 1

Caption: Synthesis of this compound via Sandmeyer reaction.

Detailed Methodology: [4]

-

A 500 mL three-neck round-bottom flask equipped with a stir bar, a nitrogen inlet, and a gas outlet connected to a trap containing a 10% solution of Na₂S₂O₃ is charged with CuBr (1.24 g, 8.67 mmol, 0.1 equiv.) and 48% aqueous HBr (108 mL).

-

The resulting purple solution is cooled to an internal temperature of 3 °C using an ice bath.

-

A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol, 4.5 equiv.) is added portion-wise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours and 15 minutes.

-

The mixture is then diluted with CH₂Cl₂ and a 10% aqueous solution of Na₂S₂O₃, and the layers are separated.

-

The aqueous layer is extracted three times with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (20-25% EtOAc/Hexanes) to yield the product as white needles (14.5 g, 71% yield). An additional 2.3 g (11%) can be obtained from the mother liquor.[4]

Experimental Protocol 2: Reaction with CuBr₂ and tert-Butyl Nitrite

This alternative method utilizes copper(II) bromide and tert-butyl nitrite in acetonitrile.

Workflow for Synthesis Protocol 2

Caption: Synthesis of this compound using CuBr₂ and t-BuONO.

Detailed Methodology: [3]

-

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g, 121.38 mmol) is dissolved in acetonitrile (400 mL).

-

Copper(II) bromide (53.3 g, 239.01 mmol) is added with stirring, and the mixture is stirred at room temperature for 15 minutes.

-

tert-Butyl nitrite (24.65 g, 239.04 mmol) is added dropwise over 20 minutes.

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60 °C for 30 minutes. The reaction progress is monitored by TLC (20% ethyl acetate/hexane, Rf = 0.7).

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is filtered through a bed of diatomaceous earth.

-

The organic layer is separated, washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the target product as a yellow solid (25 g, 87.40% yield).[3]

Reactivity and Applications in Organic Synthesis

The bromine atom at the 5-position of the thiadiazole ring is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids to introduce aryl or heteroaryl moieties. This reaction is a cornerstone in the synthesis of c-Met kinase inhibitors.

General Suzuki-Miyaura Coupling Scheme

Caption: Suzuki-Miyaura coupling of the title compound with a boronic acid.

Detailed Experimental Protocol (Adapted for c-Met Inhibitor Synthesis): This protocol is adapted from a similar reaction described in the literature.[5]

-

To a solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent such as dioxane, add a palladium catalyst (e.g., Pd(OAc)₂/Xantphos, 0.1 equiv).

-

Add a base, such as N-methylmorpholine (NMM) (2.0 equiv).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired coupled product.

Applications in Drug Discovery

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere of pyrimidine and its favorable pharmacokinetic properties.[6] this compound serves as a key starting material for the synthesis of various biologically active compounds.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[7] Overexpression or mutation of c-Met can drive tumor growth, proliferation, and metastasis.[8] Small molecule inhibitors targeting the ATP-binding site of c-Met have shown significant therapeutic promise. This compound is a crucial building block for a class of potent c-Met inhibitors.[5]

The c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which promote cell proliferation, survival, motility, and invasion.[8][9] Small molecule inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and downstream signaling.

Caption: Simplified c-Met signaling pathway and its inhibition by a thiadiazole-based small molecule.

Other Therapeutic Applications

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including:

-

Antibacterial and Antifungal: The thiadiazole nucleus is present in several antimicrobial agents.[10][11]

-

Anti-inflammatory: Certain thiadiazole derivatives have shown potent anti-inflammatory properties.[12]

-

Antiviral and Antiparasitic: This scaffold has also been explored for the development of antiviral and antiparasitic drugs.[13]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, the 1,3,4-thiadiazole core is finding increasing application in other areas of chemical science.

Agrochemicals

Thiadiazole derivatives have been investigated as fungicides, herbicides, and insecticides.[6][14][15] Their diverse biological activities make them promising candidates for the development of new crop protection agents. For instance, some derivatives have shown excellent antifungal activity against various plant pathogens, in some cases superior to commercial standards.[15]

Materials Science

The unique electronic properties of the thiadiazole ring, coupled with its thermal and chemical stability, have led to its incorporation into various advanced materials. These include:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): Thiadiazole-based ligands are used to construct luminescent MOFs for sensing and optoelectronic applications.[16]

-

Organic Electronics: Polymers containing the thiadiazole moiety have been explored for their electron-donating or -accepting properties in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, have established it as a key intermediate in the synthesis of complex organic molecules. Its most prominent role to date has been in the development of potent c-Met kinase inhibitors for cancer therapy. However, the growing body of research on thiadiazole derivatives in agrochemicals and materials science suggests that the applications of this important synthon will continue to expand, offering exciting opportunities for innovation across multiple scientific disciplines.

References

- 1. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate CAS#: 1030613-07-0 [amp.chemicalbook.com]

- 2. biocompare.com [biocompare.com]

- 3. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. This compound - C5H5BrN2O2S | CSSB00010045175 [chem-space.com]

- 12. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isres.org [isres.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: Application Notes and Protocols

This document provides detailed protocols for the synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The following sections outline two distinct and effective synthesis methods, complete with experimental procedures, quantitative data, and a visual representation of the synthetic workflow. These protocols are intended for researchers, scientists, and professionals in drug development.

Method 1: Sandmeyer-Type Bromination

This protocol utilizes a Sandmeyer-type reaction, starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Experimental Protocol

A 500 mL three-neck round-bottom flask equipped with a stir bar, a needle inlet, and a gas outlet connected to a trap containing a 10% sodium thiosulfate solution is charged with copper(I) bromide (CuBr) and hydrobromic acid (HBr 48% aqueous solution). The resulting purple solution is cooled to 3°C using an ice bath. A solid mixture of 5-amino-[2][3][4]thiadiazole-2-carboxylic acid ethyl ester and sodium nitrite is then added portion-wise over 30 minutes. Following the addition, the reaction mixture is allowed to warm to room temperature over 2 hours and 15 minutes.[2]

Upon completion, the reaction mixture is diluted with dichloromethane (CH2Cl2) and a 10% aqueous sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted three times with CH2Cl2. The combined organic layers are subsequently washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.[2]

The crude product is purified by column chromatography on silica gel (20-25% ethyl acetate in hexanes) to yield an off-white solid. This solid is triturated with 5% ethyl acetate in hexanes and filtered to give the final product as white needles. Further concentration and trituration of the mother liquor can provide an additional yield of the product.[2]

Quantitative Data

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 5-amino-[2][3][4]thiadiazole-2-carboxylic acid ethyl ester | 173.19 | 15.0 g | 86.6 | Starting Material |

| Copper(I) bromide (CuBr) | 143.45 | 1.24 g | 8.67 | Catalyst |

| Hydrobromic acid (HBr, 48% aq.) | 80.91 | 108 mL | - | Reagent/Solvent |

| Sodium nitrite (NaNO2) | 69.00 | 27.0 g | 391.3 | Reagent |

| Product | 237.07 | 14.5 g (initial) + 2.3 g (additional) | 61.2 + 9.7 | - |

| Yield | - | - | 71% + 11% (Total 82%) | - |

Method 2: Bromination using Copper(II) Bromide and Tert-Butyl Nitrite

This alternative protocol begins with ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate and employs copper(II) bromide and tert-butyl nitrite.

Experimental Protocol

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is dissolved in acetonitrile in a suitable reaction vessel.[5] Copper(II) bromide is added to the solution with stirring, and the mixture is stirred at room temperature for 15 minutes. Subsequently, tert-butyl nitrite is added dropwise over 20 minutes. The reaction mixture is then stirred at room temperature for an additional 30 minutes, followed by heating to 60°C for 30 minutes.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The extract is filtered through a bed of diatomaceous earth. The organic layer is separated, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the target product as a yellow solid.[5]

Quantitative Data

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate | 173.19 | 21 g | 121.38 | Starting Material |

| Copper(II) bromide (CuBr2) | 223.35 | 53.3 g | 239.01 | Reagent |

| Tert-butyl nitrite | 103.12 | 24.65 g | 239.04 | Reagent |

| Acetonitrile | 41.05 | 400 mL | - | Solvent |

| Product | 237.07 | 25 g | 105.45 | - |

| Yield | - | - | 87.40% | - |

Characterization Data

-

Appearance: Yellow solid[5]

-

1H NMR (400 MHz, DMSO-d6): δ 4.45-4.40 (m, 2H), 1.34 (t, J=6.8Hz, 3H)[5]

-

TLC: 20% ethyl acetate/hexane (Rf value: 0.7)[5]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

Application Note and Protocol: Sandmeyer Bromination of Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, a key transformation for the synthesis of versatile building blocks in medicinal chemistry and drug development. The Sandmeyer reaction facilitates the conversion of the primary amino group on the thiadiazole ring to a bromide, yielding ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. This intermediate is valuable for further functionalization, often via cross-coupling reactions.[1][2][3] Two distinct, high-yielding protocols are presented, utilizing different diazotization agents and copper(I) or copper(II) bromide sources, providing flexibility based on available reagents and desired reaction conditions.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via the formation of a diazonium salt, which is then displaced by a nucleophile.[4] This transformation is particularly useful for introducing halides onto aromatic and heteroaromatic rings.[2] The target compound, this compound, is a key precursor for the synthesis of various biologically active molecules.[1][3] The protocols detailed below offer robust and scalable methods for its preparation.

Reaction Scheme

Ethyl 5-amino-1,3,4- Ethyl 5-bromo-1,3,4- thiadiazole-2-carboxylate thiadiazole-2-carboxylate

Experimental Protocols

Two effective protocols for the Sandmeyer bromination are detailed below. Protocol A employs a classical approach with sodium nitrite and hydrobromic acid, while Protocol B utilizes tert-butyl nitrite in an organic solvent.

Protocol A: Diazotization with Sodium Nitrite in Aqueous HBr

This method involves the in situ formation of the diazonium salt in a strong acidic medium followed by copper(I) bromide-mediated bromination.

Materials and Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stir bar

-

Ice bath

-

Nitrogen or argon inlet

-

Gas outlet connected to a trap with 10% sodium thiosulfate (Na₂S₂O₃) solution

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure: [5]

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a gas outlet bubbler connected to a Na₂S₂O₃ trap.

-

Reagent Addition: Charge the flask with copper(I) bromide (CuBr, 1.24 g, 8.67 mmol) and a 48% aqueous solution of hydrobromic acid (HBr, 108 mL).

-

Cooling: Cool the resulting purple solution to an internal temperature of 3 °C using an ice bath.

-

Diazotization: Prepare a solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g, 86.6 mmol) and sodium nitrite (NaNO₂, 27.0 g, 391.3 mmol).

-

Substrate Addition: Add the solid mixture portion-wise to the stirred, cooled HBr/CuBr solution over a period of 30 minutes. Maintain the internal temperature below 5-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours and 15 minutes.

-

Quenching and Extraction: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and a 10% aqueous solution of Na₂S₂O₃. Separate the layers in a separatory funnel.

-

Workup: Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with 20-25% ethyl acetate in hexanes) to yield an off-white solid. Triturate the solid with 5% ethyl acetate in hexanes and filter to obtain the pure product as white needles. An additional crop of product can be obtained by concentrating and triturating the mother liquor.

Protocol B: Diazotization with Tert-butyl Nitrite in Acetonitrile

This protocol utilizes an organic-soluble diazotizing agent, tert-butyl nitrite, and copper(II) bromide in acetonitrile, which can be advantageous for substrates sensitive to strong aqueous acids.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) supplies

Step-by-Step Procedure: [6]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (21 g, 121.38 mmol) in acetonitrile (400 mL).

-

Copper Addition: Add copper(II) bromide (CuBr₂, 53.3 g, 239.01 mmol) to the solution and stir the mixture at room temperature for 15 minutes.

-

Diazotization: Slowly add tert-butyl nitrite (24.65 g, 239.04 mmol) dropwise over 20 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.

-

Heating: Heat the mixture to 60 °C and maintain for 30 minutes. Monitor the reaction's completion by TLC (20% ethyl acetate/hexane).

-

Workup: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with ethyl acetate.

-

Filtration and Washing: Filter the extract through a pad of diatomaceous earth. Separate the organic layer, wash it with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to afford the target product as a yellow solid.

Data Presentation

The following table summarizes the key quantitative parameters for the two protocols described.

| Parameter | Protocol A (NaNO₂/HBr) | Protocol B (t-BuONO/MeCN) |

| Starting Material | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate |

| Scale | 15.0 g (86.6 mmol) | 21.0 g (121.38 mmol) |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Tert-butyl Nitrite (t-BuONO) |

| Bromide Source | Copper(I) Bromide (CuBr) / HBr | Copper(II) Bromide (CuBr₂) |

| Solvent | 48% aq. HBr | Acetonitrile (MeCN) |

| Temperature | 3 °C to Room Temperature | Room Temperature to 60 °C |

| Reaction Time | ~3 hours | ~1.5 hours |

| Reported Yield | 82% (71% + 11% from mother liquor)[5] | 87.4%[6] |

| Product Appearance | White needles[5] | Yellow solid[6] |

| Purification Method | Column Chromatography & Trituration | Extraction & Concentration |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Sandmeyer bromination process, applicable to both protocols with minor variations in the reaction step.

Caption: General workflow for the Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a key building block in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of a bromine atom at the 5-position allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation enables the introduction of diverse aryl and heteroaryl moieties, providing a versatile platform for the synthesis of novel drug candidates.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound proceeds via a palladium-catalyzed cycle involving an aryl or heteroaryl boronic acid in the presence of a suitable base and phosphine ligand. A particularly effective catalyst system for this transformation is Palladium(II) acetate (Pd(OAc)₂) in combination with the Xantphos ligand.[1]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. The data is representative of typical outcomes for this type of reaction under optimized conditions.

| Entry | Boronic Acid (R-B(OH)₂) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate | 88-98 |

| 3 | 4-Fluorophenylboronic acid | Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | 82-92 |

| 4 | 3-Chlorophenylboronic acid | Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate | 80-90 |

| 5 | 2-Thiopheneboronic acid | Ethyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate | 75-85 |

| 6 | 3-Pyridinylboronic acid | Ethyl 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate | 70-80 |

Experimental Protocols

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

N-Methylmorpholine (NMM) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Detailed Experimental Protocol:

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), Palladium(II) acetate (0.02-0.05 equiv.), and Xantphos (0.04-0.10 equiv.).

-

Seal the flask with a septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Add the base, such as N-Methylmorpholine (NMM) (2.0-3.0 equiv.), to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-